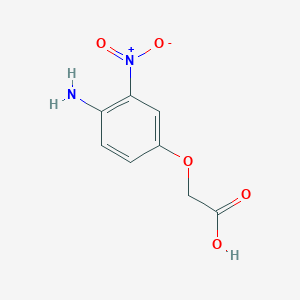

(4-Amino-3-nitro-phenoxy)-acetic acid

Description

Historical Precedence of Substituted Phenoxyacetic Acids in Chemical Research

The study of substituted phenoxyacetic acids holds a significant place in the annals of organic chemistry. The parent compound, phenoxyacetic acid, was first prepared in 1880. However, the broader academic and industrial interest in this class of compounds surged dramatically in the 1940s with the discovery of their potent biological activity. Researchers in the U.K. and the USA independently found that chlorinated phenoxyacetic acids, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), acted as powerful and selective herbicides. This discovery was a pivotal moment in the chemical era of agriculture, providing a transformative tool for controlling broadleaf weeds in cereal crops. The widespread adoption of these compounds quite literally reshaped modern agriculture and catalyzed extensive research into the synthesis and application of other substituted phenoxyacetic acid derivatives. These compounds became foundational scaffolds in the development of pesticides, plant growth regulators, and pharmaceuticals.

Academic Significance of the (4-Amino-3-nitro-phenoxy)-acetic acid Chemical Scaffold

The chemical scaffold of this compound is of considerable academic interest due to its unique combination of functional groups, each contributing to a rich and versatile chemical profile. The structure marries the established phenoxyacetic acid moiety with a strategically substituted aromatic ring bearing both an amino (-NH₂) group and a nitro (-NO₂) group.

Furthermore, these functional groups serve as versatile handles for subsequent chemical modifications. The primary aromatic amine can undergo diazotization to introduce a wide array of other functionalities, while the nitro group can be readily reduced to an amine, offering a pathway to diamino-substituted derivatives. This inherent functionality makes the scaffold a valuable intermediate for synthesizing more complex molecules, including dyes, polymers, and potential pharmacologically active agents.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation into this compound is warranted by its potential as a multifunctional building block in synthetic chemistry. The distinct arrangement of its functional groups—an ether linkage, a carboxylic acid, an aromatic amine, and a nitro group—suggests a wide range of possible chemical transformations and applications that have yet to be fully explored.

Systematic study of its physicochemical properties, synthetic pathways, and reactivity is essential to unlock its potential. Understanding its spectroscopic signature provides a foundation for its characterization in more complex reactions. Elucidating its reactivity, such as the selective modification of one functional group in the presence of others, is crucial for its effective use as a synthetic intermediate. The compound serves as a model system for studying the interplay of electron-donating and electron-withdrawing groups on the reactivity of the phenoxyacetic acid framework. This research can lead to the development of novel compounds for applications in areas such as medicinal chemistry, the synthesis of specialized dyes, and the creation of new polymeric materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c9-6-2-1-5(15-4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLOYFEKYNCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

The physicochemical properties of (4-Amino-3-nitro-phenoxy)-acetic acid are primarily derived from computational models, providing a theoretical basis for its behavior in chemical systems. These properties are crucial for predicting its solubility, reactivity, and potential biological interactions. nih.gov

Interactive Data Table of Below are the key computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₅ | PubChem nih.gov |

| Molecular Weight | 212.16 g/mol | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 212.043321 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 119 Ų | PubChem nih.gov |

| Heavy Atom Count | 15 | PubChem nih.gov |

| Complexity | 296 | PubChem nih.gov |

Synthesis and Derivatization

The primary synthetic route to (4-Amino-3-nitro-phenoxy)-acetic acid is the Williamson ether synthesis. wikipedia.org This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgyoutube.com

The synthesis proceeds in two main steps:

Formation of the Phenoxide : The starting material, 4-Amino-3-nitrophenol (B127093), is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the phenolic hydroxyl group. This creates the more nucleophilic sodium 4-amino-3-nitrophenoxide.

Nucleophilic Substitution : The resulting phenoxide is then reacted with a haloacetic acid, typically chloroacetic acid (ClCH₂COOH). The phenoxide ion acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the chloroacetic acid in an Sₙ2 reaction, displacing the chloride ion and forming the ether linkage. wikipedia.orggordon.edu The reaction mixture is subsequently acidified to protonate the carboxylate, yielding the final product, this compound.

The precursor, 4-Amino-3-nitrophenol, can be synthesized by the nitration of p-aminophenol after a protection step involving acetylation, followed by hydrolysis. google.com

Spectroscopic and Structural Analysis

Expected Spectroscopic Features:

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | ~6.5 - 8.5 ppm |

| Methylene (B1212753) Protons (-O-CH₂-) | ~4.5 - 5.0 ppm | |

| Carboxylic Acid Proton (-COOH) | >10 ppm (broad) | |

| Amine Protons (-NH₂) | ~4.0 - 6.0 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~170 - 180 ppm |

| Aromatic Carbons | ~110 - 160 ppm | |

| Methylene Carbon (-O-CH₂-) | ~65 - 75 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |

| N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (two bands) | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ | |

| N-O Stretch (Nitro Group) | 1500-1560 cm⁻¹ (asymmetric) & 1335-1385 cm⁻¹ (symmetric) | |

| C-O Stretch (Ether & Acid) | 1200 - 1300 cm⁻¹ & 1000 - 1150 cm⁻¹ |

The analysis of related substituted benzoic acids and phenoxyacetic acids shows that functional groups like the carbonyl group can exhibit multiple overlapping peaks in IR spectra, indicating different conformational states or hydrogen-bonding interactions in solution. ucl.ac.uk Vibrational spectroscopy, including FT-IR, is a valuable tool for elucidating the molecular structure of such compounds. orientjchem.org

Key Chemical Reactions and Mechanisms

The reactivity of (4-Amino-3-nitro-phenoxy)-acetic acid is dictated by its four distinct functional groups. This allows for a range of chemical transformations, often with the potential for chemoselectivity.

Reduction of the Nitro Group : The nitro group is readily susceptible to reduction under various conditions. Catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media can selectively reduce the nitro group to a primary amine. This yields (3,4-Diamino-phenoxy)-acetic acid, a valuable precursor for heterocyclic synthesis. The reduction of a nitro group to an amine is a well-documented transformation. researchgate.net

Reactions of the Amino Group : The primary aromatic amino group can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Esterification of the Carboxylic Acid : The carboxylic acid group can be converted to an ester through Fischer esterification, which involves reacting the compound with an alcohol in the presence of a strong acid catalyst. bond.edu.au Alternatively, more reactive acylating agents like acyl chlorides can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These can then react with alcohols to form esters under milder conditions. The use of activators like phosphonitrilic chloride can also facilitate esterification with various phenols. jocpr.com

Research and Applications

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of this compound suggests logical disconnections to identify plausible starting materials. The primary disconnection is at the ether linkage, a common strategy for phenoxyacetic acids, leading to a substituted aminophenol and a two-carbon synthon for the acetic acid moiety. This is characteristic of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgmiracosta.edu

Further disconnection of the aminonitrophenol intermediate points towards a more readily available starting material. The amino and nitro groups on the aromatic ring can be retrosynthetically disconnected, suggesting a nitration reaction of a protected aminophenol or a reduction of a dinitrophenol derivative. A plausible and common precursor is 4-aminophenol, which can undergo protection, nitration, and deprotection to yield 4-amino-3-nitrophenol.

Therefore, a logical synthetic approach would involve:

Protection of the amino and hydroxyl groups of 4-aminophenol.

Nitration of the protected intermediate.

Deprotection to yield 4-amino-3-nitrophenol.

Etherification of the phenolic hydroxyl group with a suitable two-carbon electrophile to introduce the acetic acid side chain.

Development of Novel and Efficient Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, the development of efficient synthetic pathways is crucial for the practical synthesis of this compound.

Multi-Step Reaction Sequences and Optimization

A common multi-step synthesis commences with the protection of 4-aminophenol. The amino group is more nucleophilic than the hydroxyl group and will preferentially react. quora.comquora.com Acetylation with acetic anhydride is a standard method for this protection. google.com The subsequent nitration of the N-acetyl-4-aminophenol (paracetamol) derivative is a key step. The conditions for this nitration need to be carefully controlled to achieve the desired regioselectivity, introducing the nitro group ortho to the amino group. google.com Following nitration, hydrolysis of the protecting group yields the key intermediate, 4-amino-3-nitrophenol. google.com

The final step is the introduction of the acetic acid moiety via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgmiracosta.edu This involves the reaction of the phenoxide ion of 4-amino-3-nitrophenol with an appropriate haloacetic acid derivative, such as chloroacetic acid, under basic conditions. miracosta.edu

Table 1: Exemplary Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acetylation | 4-Aminophenol, Acetic Anhydride | N-(4-hydroxyphenyl)acetamide |

| 2 | Nitration | N-(4-hydroxyphenyl)acetamide, Nitric Acid, Sulfuric Acid | N-(4-hydroxy-2-nitrophenyl)acetamide |

| 3 | Hydrolysis | N-(4-hydroxy-2-nitrophenyl)acetamide, Aqueous Acid or Base | 4-Amino-3-nitrophenol |

| 4 | Etherification | 4-Amino-3-nitrophenol, Chloroacetic acid, Strong Base (e.g., NaOH, KOH) | This compound |

Optimization of this sequence involves fine-tuning reaction conditions such as temperature, reaction time, and the choice of reagents and solvents to maximize yield and purity at each step.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to enhance its environmental sustainability. Key areas for improvement include the use of safer solvents, alternative nitrating agents, and catalytic methods.

Catalyst Development for Key Transformations in this compound Synthesis

Catalyst development plays a pivotal role in improving the efficiency and selectivity of the synthesis of this compound.

For the nitration step, heterogeneous catalysts offer advantages in terms of recovery and reusability. researchgate.net Metal-modified montmorillonite clays have been shown to be effective catalysts for the nitration of phenolic compounds. organic-chemistry.org Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can facilitate the nitration of substituted phenols under milder conditions with dilute nitric acid. acs.orgacs.orgresearchgate.net

In the context of alternative synthetic routes, if a dinitro precursor is used, the selective reduction of one nitro group is a critical step. Various catalytic systems are available for the chemoselective reduction of nitro compounds. wikipedia.orgcommonorganicchemistry.com For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed. commonorganicchemistry.com Other methods include the use of iron in acidic media or tin(II) chloride. commonorganicchemistry.com The choice of catalyst and reaction conditions is crucial to avoid the reduction of both nitro groups. The use of non-noble metal catalysts is also an area of active research to provide more cost-effective and sustainable reduction processes. google.com

Functional Group Interconversions and Derivatization Strategies on this compound Core

The this compound core possesses several reactive sites—the amino group, the carboxylic acid, and the aromatic ring—that allow for a variety of functional group interconversions and derivatization.

Transformations of the Amino Moiety

The primary amino group is a versatile handle for further molecular modifications.

N-Acylation: The amino group can be readily acylated to form amides. This is a common transformation in drug discovery to modulate the compound's physicochemical properties. luxembourg-bio.com Reagents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents (e.g., EDC, HOBt, DMAP) can be used. nih.govnih.gov Enzymatic acylation using lipases offers a green and selective alternative. acs.org

N-Alkylation: The amino group can also undergo alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for introducing alkyl substituents. N-alkylation can also be achieved by reaction with alkyl halides, although selectivity between N- and O-alkylation of the carboxylate needs to be considered. researchgate.netreddit.com

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.netresearchgate.net The resulting diazonium group is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano, hydroxyl, and other functional groups.

Table 2: Potential Derivatizations of the Amino Group of this compound

| Reaction | Reagent(s) | Product Functional Group |

| N-Acylation | Acyl chloride or Anhydride | Amide |

| N-Alkylation | Alkyl halide and Base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary or Tertiary Amine |

| Diazotization followed by Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Aryl Halide, Aryl Nitrile |

These derivatization strategies highlight the potential of this compound as a versatile building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Reduction and Modification of the Nitro Group

The nitro group on the aromatic ring of this compound is a key functional group that can be transformed to introduce new functionalities, significantly altering the molecule's properties. The reduction of the nitro group to an amino group is one of the most fundamental and synthetically valuable transformations in organic chemistry. masterorganicchemistry.com This conversion transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, which can then participate in a wide array of subsequent reactions. masterorganicchemistry.com A variety of methodologies have been developed for this purpose, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic media.

Catalytic Hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its efficiency and the clean nature of the reaction, often producing the desired amine in high yield with water as the only byproduct. numberanalytics.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas. numberanalytics.com An advantage of catalytic hydrogenation is that it can often be performed under neutral pH conditions, which is beneficial for substrates that may be sensitive to harsh acidic or basic environments. masterorganicchemistry.com

Chemical Reduction using metals is another robust and frequently used strategy. This classic approach involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common systems include iron in acetic acid, zinc in acidic conditions, and tin(II) chloride (SnCl₂). commonorganicchemistry.com These methods are effective and provide a reliable means to achieve the nitro-to-amine conversion. For instance, tin(II) chloride is noted for providing a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Hydroiodic acid (HI) has also been utilized for the reduction of nitro groups on phenolic rings to synthesize o-aminophenol derivatives. mdpi.com

Beyond simple reduction to an amine, the nitro group can be converted into other functionalities. For example, partial reduction using specific reagents can yield hydroxylamines. The reduction of aromatic nitro compounds with reagents like zinc metal in aqueous ammonium chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

The choice of reduction methodology depends on several factors, including the presence of other functional groups in the molecule, desired selectivity, and reaction conditions.

| Method | Reagents/Catalyst | Typical Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Nickel | Hydrogen atmosphere, various solvents | Amine (-NH₂) | numberanalytics.comwikipedia.org |

| Metal Reduction (Acidic) | Fe, Zn, or Sn in HCl or Acetic Acid | Acidic aqueous or alcoholic solution | Amine (-NH₂) | masterorganicchemistry.comcommonorganicchemistry.com |

| Mild Metal Reduction | SnCl₂ | Ethanol (B145695) or other organic solvents | Amine (-NH₂) | wikipedia.orgcommonorganicchemistry.com |

| Sulfide Reduction | Sodium sulfide (Na₂S) | Aqueous or alcoholic solution | Amine (-NH₂) | wikipedia.org |

| Hydroxylamine Formation | Zinc dust, NH₄Cl | Aqueous solution | Hydroxylamine (-NHOH) | wikipedia.org |

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid moiety of this compound is a versatile functional group that serves as a primary site for structural modification and the synthesis of a wide range of derivatives. The most common derivatizations involve the conversion of the carboxylic acid into esters and amides, which can be achieved through various synthetic methodologies.

Esterification is a fundamental derivatization reaction. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). bond.edu.au For example, the methylation of the structurally similar 4-amino-3-nitrobenzoic acid is accomplished by refluxing it in methanol (B129727) with catalytic sulfuric acid to yield the corresponding methyl ester. bond.edu.au This straightforward procedure is widely applicable for producing simple alkyl esters.

Amidation represents another critical class of derivatization, creating a stable amide bond by reacting the carboxylic acid with a primary or secondary amine. Because direct reaction is often inefficient, the carboxylic acid must first be "activated." A prevalent method for this activation in modern organic synthesis involves the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. nih.gov This process is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. thermofisher.com

More advanced methodologies for amidation have also been developed to improve reaction times and yields. One such method employs titanium tetrachloride (TiCl₄) as an activator. This protocol allows for the rapid, room-temperature amidation of a wide range of carboxylic acids. acs.org The reaction proceeds through the formation of a titanium amido complex, which then reacts with the carboxylic acid to generate an activated titanium carboxylate intermediate. This intermediate is subsequently attacked by an amine to furnish the final amide product, often in high yield within minutes. acs.org

These derivatization strategies allow for the covalent attachment of various molecular fragments to the this compound scaffold, enabling the synthesis of diverse compound libraries for further investigation.

| Derivative Type | Methodology | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Equilibrium-driven reaction, suitable for simple alcohols. | bond.edu.au |

| Amide | Carbodiimide Coupling | Amine, EDC, often with NHS | Mild conditions, widely used in peptide synthesis, applicable to a broad range of amines. | nih.govthermofisher.com |

| Amide | Titanium-Mediated Amidation | Amine, TiCl₄ | Very rapid (minutes), performed at room temperature, high yields for many substrates. | acs.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Specific high-resolution 1D and 2D NMR data for this compound are not available in published literature. A complete structural assignment would typically involve the following techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) coupling networks. For this molecule, it would confirm the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be essential for unambiguously assigning the chemical shifts of the carbon atoms in the aromatic ring and the methylene (B1212753) group of the acetic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a small molecule like this, it could help confirm the substitution pattern on the aromatic ring by showing through-space interactions between adjacent protons. u-tokyo.ac.jpyoutube.com

Stereochemical Elucidation (if applicable)

This compound is an achiral molecule and does not have any stereocenters. Therefore, stereochemical elucidation is not applicable in this context.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

There are no published reports on the single-crystal X-ray diffraction analysis of this compound or its co-crystals. Such an analysis would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the planarity of the aromatic ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amino, nitro, and carboxylic acid groups, which dictate the crystal packing. researchgate.netnih.gov The formation of co-crystals, potentially with other molecules like amino acids, could be explored to modify its physicochemical properties. mdpi.comresearchgate.net

Advanced Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

While general principles of mass spectrometry are well-established, specific studies on this compound are not documented. nih.govgovinfo.gov

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

HRMS (High-Resolution Mass Spectrometry): This technique would be used to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula (C₈H₈N₂O₅), confirming the molecular identity.

MS/MS (Tandem Mass Spectrometry): By isolating the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments would reveal the characteristic fragmentation pathways. waters.commdpi.comunito.it Expected fragmentation might include the loss of the acetic acid side chain, loss of water from the carboxylic acid, and cleavages related to the nitro and amino groups. This data provides valuable structural information.

Isotopic Labelling Studies

No isotopic labelling studies have been reported for this compound. Such studies involve synthesizing the molecule with isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions. Analyzing the mass shifts in the fragmentation patterns of the labelled compound compared to the unlabelled one can provide definitive evidence for proposed fragmentation mechanisms. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of this compound. These techniques are particularly adept at identifying functional groups, determining molecular conformation, and elucidating the nature of intra- and intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound is complex, with contributions from the substituted benzene ring, the carboxylic acid moiety, and the ether linkage. The analysis of the spectrum can be approached by considering the characteristic vibrations of these constituent parts.

Key Vibrational Modes and Hydrogen Bonding Analysis:

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and amino and nitro groups (which can also participate in hydrogen bonding) suggests that strong intermolecular hydrogen bonding will dominate the solid-state structure of this compound. This is a common feature in carboxylic acids, which often exist as hydrogen-bonded dimers in the solid state. spectroscopyonline.com

O-H and N-H Stretching Vibrations: The O-H stretching vibration of the carboxylic acid group is typically observed as a very broad and intense band in the FT-IR spectrum, usually in the range of 3300-2500 cm⁻¹. spectroscopyonline.com This broadening is a hallmark of strong hydrogen bonding. researchgate.net The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The positions of these bands can also be influenced by hydrogen bonding.

C=O Stretching Vibration: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band in the FT-IR spectrum. For carboxylic acid dimers, this band typically appears in the 1720-1680 cm⁻¹ region. The exact position is sensitive to the strength of the hydrogen bonding; stronger hydrogen bonds tend to shift the C=O stretching frequency to lower wavenumbers.

Nitro Group Vibrations: The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐ(NO₂)) and a symmetric stretch (νₛ(NO₂)). For aromatic nitro compounds, these bands are typically found near 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. libretexts.org

Phenoxyacetic Acid Moiety Vibrations: The vibrations of the phenoxyacetic acid skeleton include C-O-C stretching modes of the ether linkage, which are expected in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Conformational Analysis:

The conformation of the phenoxyacetic acid side chain relative to the aromatic ring can be investigated by analyzing the vibrational spectra. The rotational isomers (conformers) around the O-CH₂ and CH₂-COOH bonds may have distinct vibrational signatures. researchgate.net Computational studies, in conjunction with experimental FT-IR and Raman data, can help to identify the most stable conformer(s).

Interactive Data Table: Predicted FT-IR and Raman Vibrational Modes of this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | ~3300-2500 (very broad) | Weak | Carboxylic acid O-H stretch (H-bonded) |

| ν(N-H) | ~3450 and ~3350 | Moderate | Asymmetric and symmetric N-H stretch |

| ν(C=O) | ~1700 | Moderate | Carboxylic acid C=O stretch (H-bonded dimer) |

| νₐ(NO₂) | ~1530 | Strong | Asymmetric NO₂ stretch |

| νₛ(NO₂) | ~1350 | Moderate | Symmetric NO₂ stretch |

| Aromatic ν(C=C) | ~1600-1450 | Strong | Aromatic ring stretching |

| ν(C-O-C) | ~1250-1050 | Moderate | Ether C-O-C asymmetric and symmetric stretch |

| δ(O-H) | ~1420 | Weak | In-plane O-H bend |

| γ(O-H) | ~920 (broad) | Very Weak | Out-of-plane O-H bend |

| Aromatic δ(C-H) | ~1300-1000 | Moderate | In-plane C-H bend |

| Aromatic γ(C-H) | ~900-675 | Moderate | Out-of-plane C-H bend |

Note: The predicted wavenumbers are based on typical ranges for the respective functional groups and may vary depending on the specific molecular environment and intermolecular interactions.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chirality Studies (if stereogenic centers are introduced)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is a powerful tool for studying chiral molecules. jascoinc.com this compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum. However, the introduction of a stereogenic center into the molecule would render it chiral, and these techniques could then be employed to probe its stereochemistry.

Introducing Chirality:

A stereogenic center could be introduced into the this compound structure in several ways, for example, by substitution at the α-carbon of the acetic acid moiety. This would create a chiral α-substituted phenoxyacetic acid derivative. The synthesis of such chiral molecules would allow for the investigation of their chiroptical properties.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com A CD spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores.

For a chiral derivative of this compound, the primary chromophore is the substituted aromatic ring. The electronic transitions of this aromatic system would be expected to give rise to CD signals in the ultraviolet (UV) region of the electromagnetic spectrum. The sign and magnitude of the Cotton effects would be dependent on the absolute configuration of the stereogenic center and the conformation of the molecule. nih.gov

The analysis of the CD spectrum could provide valuable information about:

Absolute Configuration: The sign of the Cotton effects can often be correlated with the absolute configuration (R or S) of the stereogenic center. This can be achieved by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration.

Conformational Analysis: The CD spectrum is highly sensitive to the conformation of the molecule, particularly the relative orientation of the chromophore and the chiral center. nih.gov By analyzing the CD data, it may be possible to deduce the preferred conformation of the side chain relative to the aromatic ring.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is closely related to the CD spectrum (through the Kronig-Kramers transforms) and can also be used to determine the absolute configuration and study the conformation of chiral molecules.

Hypothetical Chiroptical Study:

A hypothetical study of a chiral derivative of this compound could involve the synthesis of both enantiomers (R and S). The CD and ORD spectra of the two enantiomers would be expected to be mirror images of each other. By comparing the experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, it would be possible to assign the absolute configuration of each enantiomer. Furthermore, the influence of solvent polarity and pH on the CD spectrum could be investigated to gain insights into the conformational flexibility and intermolecular interactions of the chiral molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the ground state geometry.

This analysis would involve optimizing the molecular structure to find the lowest energy conformation. Key energetic properties that could be calculated include the total energy, enthalpy of formation, and Gibbs free energy. These values are crucial for assessing the molecule's thermodynamic stability. Furthermore, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, FMO analysis would identify the distribution and energy levels of these crucial orbitals. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It is generated by calculating the electrostatic potential on the molecule's van der Waals surface.

For this compound, an ESP map would reveal regions of positive and negative electrostatic potential. Areas with negative potential (typically colored in shades of red) indicate electron-rich regions that are susceptible to electrophilic attack, such as the oxygen atoms of the nitro and carboxyl groups. Regions with positive potential (usually depicted in blue) are electron-deficient and are likely sites for nucleophilic attack, such as the hydrogen atoms of the amino and carboxylic acid groups. This visualization provides a clear picture of the molecule's polarity and its potential for intermolecular interactions, including hydrogen bonding.

Molecular Dynamics (MD) Simulations of this compound in Solution and Complex Environments

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes in solution and interactions with biological targets.

Solvation Dynamics and Conformational Ensembles

MD simulations of this compound in a solvent, typically water, would provide detailed information about its solvation dynamics. This includes the arrangement of solvent molecules around the solute and the formation and breaking of hydrogen bonds.

Furthermore, these simulations can explore the molecule's conformational landscape. This compound has several rotatable bonds, allowing it to adopt various conformations. MD simulations can identify the most populated conformational ensembles in solution, which is crucial for understanding its behavior in a biological context.

Ligand-Target Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. For this compound, docking studies could be employed to investigate its potential interactions with various biological targets. This would involve computationally placing the molecule into the binding site of a receptor and scoring the different poses to identify the most likely binding mode.

Following docking, binding free energy calculations can provide a more quantitative estimate of the binding affinity. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations can be used to compute the free energy change upon binding. These calculations are instrumental in drug discovery and design, helping to prioritize compounds for further experimental testing.

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles, utilizing quantum chemical calculations, serves as a powerful tool for the structural elucidation and vibrational analysis of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) have become standard for computing molecular structures, harmonic force fields, and vibrational frequencies. orientjchem.org These theoretical approaches can provide a detailed understanding of the infrared (IR) and Raman spectra, complementing and aiding in the interpretation of experimental data.

For molecules within the phenoxyacetic acid family, computational studies have demonstrated excellent agreement between theoretical and experimental spectroscopic data. researchgate.netwalshmedicalmedia.com The B3LYP functional combined with a 6-311++G(d,p) basis set, for instance, has been successfully employed to calculate the vibrational frequencies and infrared intensities of phenoxyacetic acid and its derivatives. researchgate.net The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. walshmedicalmedia.com

A theoretical vibrational analysis of this compound would involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. This also confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

Vibrational Mode Assignment: Each calculated frequency is assigned to a specific vibrational mode of the molecule (e.g., C=O stretch, N-H bend, NO₂ asymmetric stretch) using visualization software and by analyzing the Potential Energy Distribution (PED). walshmedicalmedia.com

For this compound, specific vibrational modes of interest would include those associated with the functional groups: the amino (-NH₂), nitro (-NO₂), carboxylic acid (-COOH), and the phenoxy ether linkage. The table below presents a hypothetical set of key vibrational modes and their expected theoretical wavenumber ranges, based on studies of similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹, Scaled) |

| Carboxylic Acid (-COOH) | O-H Stretch | 3400-3600 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1750 |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300-3500 |

| Nitro (-NO₂) | Asymmetric & Symmetric Stretch | 1500-1570 & 1300-1370 |

| Aromatic Ring (C=C) | C=C Stretch | 1450-1600 |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1200-1270 |

This table is illustrative and contains expected values based on computational studies of related aromatic and phenoxyacetic acid compounds. Actual values would require specific calculations for this compound.

Theoretical Reactivity Studies and Reaction Mechanism Modeling for this compound Transformations

Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of their transformations. For this compound, theoretical studies can predict reaction pathways, identify reactive sites, and quantify chemical behavior, guiding synthetic efforts and explaining observed outcomes.

Transition State Analysis and Reaction Pathways

Understanding a chemical reaction requires characterizing the reactants, products, and the high-energy transition state (TS) that connects them on the potential energy surface. Transition state theory is a cornerstone of reaction kinetics, and computational methods are adept at locating these first-order saddle points. ucsb.edu

For a transformation involving this compound, such as esterification of the carboxylic acid group or a nucleophilic aromatic substitution, computational modeling can elucidate the detailed mechanism. The process typically involves:

Proposing a Reaction Coordinate: A plausible pathway for the transformation is initially proposed.

Locating the Transition State: Algorithms are used to search for the TS structure along the proposed reaction path. This can be initiated from a guess structure or by using methods that connect the reactant and product structures, like the synchronous transit-guided quasi-Newton (STQN) method. ucsb.edu

Verifying the Transition State: A frequency calculation is performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. ucsb.edu

Mapping the Reaction Pathway: By following the path of the imaginary frequency downhill from the transition state in both directions, the minimum energy path connecting reactants and products can be traced. This is known as an Intrinsic Reaction Coordinate (IRC) calculation.

Computational studies on related systems, such as the hydrolysis of p-nitrophenyl esters or nucleophilic aromatic substitution on nitroarenes, demonstrate the power of this approach to map out multi-step reaction mechanisms, including the identification of intermediates and the calculation of activation barriers for each step. mdpi.comdiva-portal.org These activation energies are crucial for determining the rate-limiting step of a reaction. mdpi.com

Conceptual DFT for Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework to quantify chemical reactivity using various descriptors derived from the molecule's electronic structure. mdpi.com These descriptors help in understanding and predicting the sites and nature of chemical reactions without the need for full mechanism calculations. For this compound, these indices can reveal the most electrophilic and nucleophilic centers within the molecule.

The fundamental quantities in conceptual DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). mdpi.com

From these frontier orbital energies, several key reactivity descriptors can be calculated:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. Lower values indicate higher nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon adding an electron. Higher values indicate higher electrophilicity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Harder molecules are less reactive. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. It governs the direction of electron flow between reacting species. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the stabilization in energy when the system acquires additional electronic charge from the environment. mdpi.com |

| Local Reactivity (Fukui Functions) | Calculated from changes in electron density | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. |

The formulas provided are based on Koopmans' theorem approximation.

For this compound, the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. Conversely, the amino group (-NH₂) is electron-donating, increasing the energy of the HOMO and activating the ring towards electrophilic attack, although this effect is counteracted by the nitro group. Conceptual DFT descriptors can quantify these competing effects and predict the most likely sites for reaction. For example, analysis of local electrophilicity would likely highlight the carbon atoms ortho and para to the nitro group as the most susceptible to nucleophilic attack. mdpi.com

Rational Design and Synthesis of this compound Analogs for SAR Studies

The rational design of analogs of this compound for Structure-Activity Relationship (SAR) studies involves a systematic approach to modify its chemical structure to understand how these changes affect its biological activity. This process is crucial in medicinal chemistry for optimizing lead compounds into more effective drugs. The synthesis of these analogs is guided by the aim to explore the chemical space around the parent molecule, focusing on key structural features: the phenoxy ring, the amino group, the nitro group, and the acetic acid moiety.

Systematic Modification of Substituents on the Phenoxy Ring

The phenoxy ring of this compound offers multiple positions for substitution, allowing for a detailed exploration of the SAR. Modifications are strategically introduced to probe the effects of electronics, sterics, and lipophilicity on the compound's biological activity.

A primary focus is the amino group at the 4-position and the nitro group at the 3-position. The electronic nature of the phenoxy ring is significantly influenced by these substituents. SAR studies would involve the synthesis of analogs where:

The position of the amino and nitro groups is varied. For instance, moving the nitro group to the 2, 5, or 6-position would help to understand the importance of the relative positioning of these groups for biological activity.

The amino group is replaced by other functionalities such as a hydroxyl, methoxy (B1213986), or a simple hydrogen atom to evaluate the role of its hydrogen bonding and basic character.

The nitro group is substituted with other electron-withdrawing groups like cyano or trifluoromethyl, or with electron-donating groups like a methyl or methoxy group, to assess the impact of the electronic properties on activity.

Further modifications can be made at other available positions on the phenoxy ring (positions 2, 5, and 6). Introducing a range of substituents, from small, non-polar groups like methyl to larger, more polar ones, can provide insights into the steric and hydrophobic requirements of the binding site. A hypothetical set of analogs and their expected impact on activity based on common SAR principles is presented in Table 1.

Table 1: Hypothetical Analogs of this compound with Modifications on the Phenoxy Ring and Their Postulated SAR.

| Compound ID | Modification | Rationale for Synthesis | Expected Impact on Activity |

| Parent | This compound | Baseline compound | - |

| Analog 1 | (4-Amino-5-nitro-phenoxy)-acetic acid | Investigate positional isomerism of the nitro group. | Activity may decrease if the 3-position is optimal for interaction. |

| Analog 2 | (4-Hydroxy-3-nitro-phenoxy)-acetic acid | Evaluate the role of the amino group as a hydrogen bond donor. | Activity may change significantly, depending on the nature of the target interaction. |

| Analog 3 | (4-Amino-3-cyano-phenoxy)-acetic acid | Replace the nitro group with another electron-withdrawing group. | Activity may be retained if electronic demand is the key factor. |

| Analog 4 | (4-Amino-3-nitro-2-methyl-phenoxy)-acetic acid | Introduce steric bulk near the core functional groups. | Activity is likely to decrease due to steric hindrance. |

| Analog 5 | (4-Amino-3-nitro-5-chloro-phenoxy)-acetic acid | Introduce a halogen to probe for specific halogen bonding interactions. | Activity could increase if a halogen bond is favorable in the binding pocket. |

Isosteric and Bioisosteric Replacements of Key Functional Groups

Isosteric and bioisosteric replacements are a cornerstone of rational drug design, aiming to improve a compound's properties while maintaining its desired biological activity. For this compound, key functional groups for such replacements include the carboxylic acid, the ether linkage, and the nitro group.

The carboxylic acid moiety is a critical pharmacophore, often involved in ionic interactions with biological targets. Bioisosteric replacements for a carboxylic acid are numerous and can modulate acidity, lipophilicity, and metabolic stability. Examples include:

Tetrazole: A well-established carboxylic acid bioisostere that maintains an acidic proton but has improved metabolic stability and oral bioavailability.

Hydroxamic acid: Can also act as a proton donor and may introduce metal-chelating properties.

Sulfonamide: Offers a different geometric and electronic profile while retaining acidic character.

The nitro group , while a strong electron-withdrawing group, can sometimes be associated with toxicity. Its bioisosteric replacement is a common strategy in medicinal chemistry. Potential replacements include:

Cyano group: A smaller, linear electron-withdrawing group.

Trifluoromethyl group: A lipophilic and strongly electron-withdrawing group.

N-oxide: Can mimic some of the electronic properties of the nitro group.

The synthesis of these analogs would follow established synthetic routes, often starting from commercially available substituted phenols. For example, the synthesis of the parent compound could involve the reaction of 4-amino-3-nitrophenol with an appropriate haloacetic acid ester followed by hydrolysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound derivatives, QSAR can provide valuable insights for designing more potent analogs.

Descriptor Calculation and Feature Selection

The first step in QSAR modeling is to generate a diverse set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Basic properties like molecular weight, atom counts, and bond counts.

2D descriptors: Based on the 2D representation of the molecule, including topological indices (e.g., Wiener index, Kier & Hall indices) and connectivity indices.

3D descriptors: Derived from the 3D conformation of the molecule, such as molecular shape indices, surface area, and volume.

Physicochemical descriptors: Properties like logP (lipophilicity), molar refractivity, and electronic parameters (e.g., Hammett constants, dipole moment).

Once a large pool of descriptors is calculated, feature selection techniques are employed to identify a subset of descriptors that are most relevant to the biological activity. This is a critical step to avoid overfitting the model and to ensure its predictive power. Common feature selection methods include genetic algorithms, stepwise regression, and principal component analysis.

Model Development, Validation, and Interpretation

With the selected descriptors, a mathematical model is developed to correlate them with the biological activity. Several statistical methods can be used for model development, including:

Multiple Linear Regression (MLR): A simple and interpretable method that assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A more robust method that can handle a larger number of correlated descriptors.

Machine learning algorithms: Such as Support Vector Machines (SVM) and Random Forest, which can capture non-linear relationships.

The developed QSAR model must be rigorously validated to assess its predictive ability. This involves both internal and external validation techniques:

Internal validation: Typically performed using cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set of compounds.

External validation: The model's predictive power is tested on an external set of compounds that were not used in the model development.

A statistically robust and validated QSAR model can then be interpreted to understand the structural requirements for high biological activity. For instance, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * σ_meta + 2.5

This equation would suggest that activity is positively correlated with lipophilicity (logP) and the electron-withdrawing nature of a meta-substituent (σ_meta), and negatively correlated with molecular weight (MW).

Stereochemical Effects on Biological Activity and Molecular Recognition (if applicable)

Stereochemistry can play a profound role in the biological activity of a molecule, as biological targets are chiral and can exhibit stereospecific recognition. For this compound itself, there are no chiral centers. However, stereoisomerism can be introduced through modification of the acetic acid side chain.

For example, if a methyl group is introduced at the alpha-position of the acetic acid moiety, creating (R)- and (S)-2-(4-amino-3-nitrophenoxy)propanoic acid, these two enantiomers could exhibit different biological activities. One enantiomer might fit perfectly into the binding site of a target protein, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

The investigation of stereochemical effects would involve the synthesis of individual enantiomers, often through asymmetric synthesis or chiral resolution of a racemic mixture. The biological activity of each enantiomer would then be evaluated separately. A significant difference in activity between the enantiomers would provide strong evidence for stereospecific molecular recognition by the biological target. This information is invaluable for understanding the three-dimensional requirements of the binding site and for the design of more potent and selective analogs.

Derivatization and Analog Synthesis for Mechanistic Probes Based on 4 Amino 3 Nitro Phenoxy Acetic Acid

Synthesis of Fluorescently Tagged (4-Amino-3-nitro-phenoxy)-acetic acid Analogs for Imaging and Tracking

Fluorescently tagged analogs are crucial for visualizing the distribution of a molecule within biological systems, such as in live-cell imaging and fluorescence microscopy. The synthesis of such probes typically involves the covalent attachment of a fluorophore to the molecule of interest. A common and efficient strategy is the formation of a stable amide bond between the amino group of the target scaffold and a carboxyl-functionalized fluorescent dye.

A plausible synthetic route begins with the protection of the carboxylic acid moiety of this compound to prevent self-polymerization and ensure selective reaction at the amino group. This can be achieved through Fischer esterification using methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of acid (e.g., sulfuric acid) to yield the corresponding methyl or ethyl ester.

The resulting ester, Ethyl (4-amino-3-nitro-phenoxy)acetate, can then be coupled with a carboxyl-functionalized fluorophore, such as 5(6)-Carboxyfluorescein. This amide bond formation is typically facilitated by standard peptide coupling reagents. A combination of a carbodiimide, like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activating agent like N-Hydroxysuccinimide (NHS), can be used to form an active ester of the fluorophore. This active ester then readily reacts with the amino group of the this compound derivative. Alternatively, more modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) can provide high yields and cleaner reactions. The final step involves the saponification of the ethyl ester under basic conditions (e.g., using lithium hydroxide) to regenerate the free carboxylic acid, yielding the desired fluorescently tagged probe.

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | C₈H₈N₂O₅ | Starting Material |

| Ethyl (4-amino-3-nitro-phenoxy)acetate | C₁₀H₁₂N₂O₅ | Protected Intermediate |

| 5(6)-Carboxyfluorescein | C₂₁H₁₂O₇ | Fluorescent Label |

| Fluorescein-tagged this compound | C₂₉H₁₈N₂O₁₁ | Final Product |

Biotinylated this compound Derivatives for Affinity Purification and Target Pull-Down

Biotinylation is a powerful technique for labeling molecules to enable their detection and purification. The exceptionally high affinity between biotin (B1667282) and streptavidin (or avidin) is exploited in affinity chromatography to isolate binding partners of the biotinylated molecule from complex biological lysates (pull-down assays).

The synthesis of a biotinylated derivative of this compound can be readily achieved by targeting the primary amino group. Similar to the fluorescent tagging strategy, the carboxylic acid of the starting material should first be protected as an ester (e.g., Ethyl (4-amino-3-nitro-phenoxy)acetate) to ensure chemoselectivity.

The protected intermediate can then be reacted with an amine-reactive biotinylating reagent. One of the most common reagents for this purpose is Biotin N-hydroxysuccinimide ester (Biotin-NHS). gbiosciences.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with the addition of a mild base like triethylamine (B128534) (TEA) or DIPEA to neutralize the released N-hydroxysuccinimide. igem.org The nucleophilic amino group of the this compound derivative attacks the activated carbonyl of the Biotin-NHS ester, forming a stable amide linkage. gbiosciences.com Subsequent hydrolysis of the ethyl ester under mild basic conditions yields the final biotinylated probe, ready for use in affinity-based applications.

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | C₈H₈N₂O₅ | Starting Material |

| Ethyl (4-amino-3-nitro-phenoxy)acetate | C₁₀H₁₂N₂O₅ | Protected Intermediate |

| Biotin N-hydroxysuccinimide ester (Biotin-NHS) | C₁₄H₁₉N₃O₅S | Biotinylating Reagent |

| Biotinylated this compound | C₁₈H₂₂N₄O₆S | Final Product |

Photoaffinity Labeling Probes based on the this compound Scaffold

Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of a small molecule. nih.gov A photoaffinity probe contains a photoreactive group that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules, typically the amino acid residues within the binding pocket of a target protein. nih.gov

The primary aromatic amine of this compound is an ideal precursor for the synthesis of an aryl azide (B81097), a commonly used photoreactive group. researchgate.net The synthesis is a well-established two-step procedure. First, the aromatic amine is converted into a diazonium salt through treatment with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate.

In the second step, the diazonium salt solution is treated with sodium azide (NaN₃). The azide anion displaces the dinitrogen gas, resulting in the formation of the corresponding aryl azide. The product, (4-Azido-3-nitro-phenoxy)-acetic acid, is a photoaffinity probe that is stable in the dark but can be activated by UV light (typically 260-365 nm) to generate a highly reactive nitrene intermediate for covalent cross-linking to its biological target. rsc.orgthermofisher.com

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | C₈H₈N₂O₅ | Starting Material |

| (4-Diazonium-3-nitro-phenoxy)-acetic acid salt | C₈H₅N₃O₅ (cation) | Reaction Intermediate |

| Sodium Azide | NaN₃ | Azide Source |

| (4-Azido-3-nitro-phenoxy)-acetic acid | C₈H₆N₄O₅ | Final Product (Photoaffinity Probe) |

Development of Click Chemistry-Enabled this compound Probes

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading method for bioconjugation due to its high efficiency, specificity, and biocompatibility. organic-chemistry.orgsigmaaldrich.com To prepare this compound for click chemistry applications, a terminal alkyne or an azide handle must be incorporated into its structure.

A straightforward approach to introduce a terminal alkyne is to acylate the primary amino group with a small, alkyne-containing carboxylic acid, such as propiolic acid. As in previous examples, the carboxylic acid of the parent molecule is first protected as an ethyl ester to prevent unwanted side reactions.

The amide coupling between Ethyl (4-amino-3-nitro-phenoxy)acetate and propiolic acid can be achieved using standard peptide coupling reagents like HATU/DIPEA or EDC/NHS in an appropriate aprotic solvent. Following the successful coupling, the ethyl ester is hydrolyzed to furnish the final click chemistry-enabled probe, (4-(Prop-2-ynoylamino)-3-nitro-phenoxy)-acetic acid. This molecule is now equipped with a terminal alkyne handle, allowing it to be "clicked" onto any azide-modified reporter tag, biomolecule, or surface for a wide range of applications in chemical biology. bachem.com

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | C₈H₈N₂O₅ | Starting Material |

| Ethyl (4-amino-3-nitro-phenoxy)acetate | C₁₀H₁₂N₂O₅ | Protected Intermediate |

| Propiolic acid | C₃H₂O₂ | Alkyne Source |

| (4-(Prop-2-ynoylamino)-3-nitro-phenoxy)-acetic acid | C₁₁H₈N₂O₆ | Final Product (Click-enabled Probe) |

Potential Academic Research Applications of 4 Amino 3 Nitro Phenoxy Acetic Acid

(4-Amino-3-nitro-phenoxy)-acetic acid as a Chemical Probe for Fundamental Biological Processes

The intrinsic properties of this compound make it a promising candidate for development as a chemical probe to investigate complex biological systems. The presence of the nitroaromatic group, which can be sensitive to the redox environment of a cell, coupled with the amino group that can be readily modified, allows for the design of sophisticated molecular tools.

Researchers can potentially leverage the nitro group as a handle for detection or as a trigger for a specific interaction. For instance, under hypoxic conditions found in certain cellular microenvironments, the nitro group can be enzymatically reduced. This transformation could be engineered to induce a change in the molecule's fluorescence or to unmask a reactive group, thereby providing a method to probe cellular redox states.

Potential Applications as a Chemical Probe:

| Application Area | Rationale | Potential Research Focus |

| Cellular Hypoxia Imaging | The nitro group can be reduced under hypoxic conditions, leading to a detectable signal change. | Development of fluorescent probes that are activated by nitroreductases. |

| Enzyme Activity Profiling | The amino and carboxylic acid groups can be functionalized to target specific enzyme classes. | Synthesis of activity-based probes for proteases or other hydrolases. |

| Mapping Protein-Protein Interactions | Can be incorporated into photo-crosslinking probes to capture transient interactions. | Design of trifunctional probes with a recognition element, a photoreactive group, and a reporter tag. |

Use in Development of In vitro Reporter Systems for Pathway Elucidation

The development of robust in vitro reporter systems is crucial for dissecting intricate biological pathways. This compound offers a foundational scaffold for creating novel reporter molecules. A key application lies in the design of substrates for enzymes whose activity is linked to a specific signaling cascade.

For example, the acetic acid moiety could be modified into an ester or amide that is a substrate for a particular hydrolase. Cleavage of this group by the enzyme could release a product with distinct spectroscopic properties, which might be further modulated by the electronic effects of the amino and nitro substituents on the aromatic ring. This would allow for the continuous monitoring of enzyme activity and, by extension, the signaling pathway in which it is involved.

Contribution to Understanding Molecular Recognition Principles

The study of non-covalent interactions that govern molecular recognition is fundamental to drug design and chemical biology. This compound possesses a rich array of functional groups capable of participating in various intermolecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

The amino group and the carboxylic acid can act as hydrogen bond donors and acceptors, while the nitro group can also participate in hydrogen bonding and dipole-dipole interactions. The aromatic ring provides a platform for π-stacking with other aromatic systems, such as those found in the side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Intermolecular Interaction Potential of this compound:

| Functional Group | Potential Interactions | Significance in Molecular Recognition |

| Amino Group (-NH2) | Hydrogen bond donor | Specific recognition of protein binding pockets. |

| Nitro Group (-NO2) | Hydrogen bond acceptor, Dipole-dipole | Directional interactions and modulation of binding affinity. |

| Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor, Ionic interactions | Key interactions with basic residues in proteins. |

| Aromatic Ring | π-π stacking, Hydrophobic interactions | Binding to aromatic residues and hydrophobic pockets. |

By systematically modifying the structure of this compound and studying its binding to various host molecules or protein targets, researchers can gain valuable insights into the energetic contributions of these different interactions.

Applications in Chemo-Enzymatic Synthesis as a Building Block

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of traditional organic chemistry. This compound represents a valuable chiral or prochiral building block for such synthetic strategies. The distinct functional groups on the molecule can be selectively targeted by different classes of enzymes.

For instance, a lipase could be used to stereoselectively resolve a racemic mixture of a derivative of this compound. Alternatively, the aromatic ring could be a substrate for an oxygenase, leading to the regioselective introduction of a hydroxyl group. The resulting chiral, functionalized molecule could then serve as a key intermediate in the synthesis of more complex bioactive compounds. The presence of the nitro and amino groups also provides handles for subsequent chemical transformations, such as reduction, diazotization, or acylation, further expanding its synthetic utility.

Future Research Directions and Challenges in the Study of 4 Amino 3 Nitro Phenoxy Acetic Acid

Integration of Artificial Intelligence and Machine Learning in (4-Amino-3-nitro-phenoxy)-acetic acid Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. researchgate.netnih.gov For this compound, these computational tools can be applied in several key areas.

Synthesis Prediction: ML models can be trained on vast reaction databases to predict viable synthetic routes, suggest optimal reaction conditions, and even forecast potential side products. nih.gov This can significantly reduce the experimental effort required to develop and refine the synthesis of the target molecule and its derivatives. researchgate.net

Property Prediction: A primary application of ML is the prediction of molecular properties. mdpi.comencyclopedia.pub By analyzing the structure of this compound, ML algorithms can estimate a wide range of physicochemical and biological properties before the molecule is even synthesized. This allows for the rapid virtual screening of numerous analogs to identify candidates with desirable characteristics.

Below is an interactive table illustrating the types of properties that could be predicted for this compound and its hypothetical analogs using ML models.

| Compound ID | Structure | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (Target X) |

| ANPA-001 | This compound | 1.45 | 850 | -6.5 kcal/mol |

| ANPA-002 | (4-Amino-3-nitro-5-chloro-phenoxy)-acetic acid | 2.10 | 400 | -7.2 kcal/mol |

| ANPA-003 | (4-Amino-3-nitro-phenoxy)-propanoic acid | 1.85 | 650 | -6.8 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes to show the potential application of AI/ML in predicting chemical properties.

The main challenge is the need for large, high-quality datasets for training accurate and generalizable models. nih.gov

Advanced Single-Molecule Studies of this compound Interactions

Understanding how a molecule interacts with its biological target at the single-molecule level provides unparalleled insight into its mechanism of action. Techniques such as single-molecule fluorescence resonance energy transfer (smFRET) and atomic force microscopy (AFM) could be powerful tools for studying this compound.

Future research could involve labeling the compound or its potential binding partner (e.g., a protein receptor) with fluorescent probes to monitor conformational changes upon binding in real-time. This would yield kinetic and thermodynamic data that is averaged out in bulk experiments. Spectroscopic techniques are fundamental to characterizing aromatic compounds; the unique electronic properties of the nitro-aromatic system could be exploited for such studies. fiveable.melibretexts.orgopenstax.orgpressbooks.publibretexts.org

The primary challenges include the technical complexity of these experiments and the potential for labels to perturb the natural interaction.

Methodological Advancements in Characterizing Selectivity and Specificity of this compound

For any potential therapeutic application, demonstrating selectivity for the intended target over off-targets is crucial. Highly selective inhibitors often share common structural features that allow for specific interactions with their target enzyme or receptor. nih.gov Research into this compound should employ a suite of advanced methods to characterize its binding profile.

This includes:

Broad-panel screening: Testing the compound against hundreds of kinases, G-protein coupled receptors (GPCRs), and other enzyme families.

Isothermal titration calorimetry (ITC): To precisely measure the thermodynamics of binding to the primary target and key off-targets.

Computational modeling: Using molecular docking and molecular dynamics simulations to understand the structural basis of selectivity.

The following table illustrates a hypothetical selectivity profile, which is a key goal of such characterization studies.

| Target | IC50 (nM) | Binding Affinity (Kd) (nM) |

| Primary Target A | 50 | 45 |

| Off-Target B | 1,500 | >10,000 |

| Off-Target C | >10,000 | >10,000 |

Note: The data is hypothetical and serves to illustrate the type of selectivity data that needs to be generated.

A key challenge is ensuring that in vitro selectivity translates to in vivo specificity, which requires further complex biological studies.

Translation of Academic Insights to Related Chemical Scaffolds

The knowledge gained from studying this compound should not be siloed. A critical future direction is the application of these insights to a broader family of related chemical structures. The phenoxyacetic acid core is a "privileged scaffold" found in numerous biologically active compounds. jetir.org

By understanding the structure-activity relationships (SAR) of the amino and nitro substitutions on this scaffold, researchers can design new libraries of compounds with potentially enhanced or entirely different activities. acs.org This involves abstracting the core ring systems and functional group arrangements to create a generalizable model for molecular design. researchgate.net The challenge lies in identifying which structural and pharmacophoric properties are transferable to different molecular contexts. nih.govnih.gov

Addressing Scalability and Sustainability in Academic Production of this compound

While lab-scale synthesis is sufficient for initial discovery, the ability to produce a compound on a larger scale is essential for advanced preclinical testing and potential commercialization. Researchers must consider scalability and sustainability from the outset. uk-cpi.comenergy.gov

Key challenges include:

Reagent Availability and Cost: Green and niche reagents used in lab-scale synthesis may not be available in bulk or may be prohibitively expensive. uk-cpi.com

Energy Efficiency: Reactions that are efficient in a small flask may become highly energy-intensive at an industrial scale. uk-cpi.commdpi.com

Waste Management: Minimizing waste streams and using recyclable catalysts and solvents are central tenets of green chemistry that become critical at scale. gspchem.comengieimpact.com